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molecular formula C7H9F2N B1530754 1,1-Difluoro-4-isocyanocyclohexane CAS No. 1000698-98-5

1,1-Difluoro-4-isocyanocyclohexane

Cat. No. B1530754
M. Wt: 145.15 g/mol
InChI Key: DCLSKEZWHCFPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645785B2

Procedure details

4,4-Difluoro-cyclohexylamine hydrochloride (1.0 g, 5.8 mmol, 1 equiv.) was added to a mixture of NaOH (1.5 g, 37 mmol, 6.3 equiv.) and tetrabutylammonium hydrogen sulfate (40 mg, 0.12 mmol, 0.02 equiv.) in water (2.5 ml), chloroform (3 ml, 37 mmol) 6.3 equiv.) and DCM (5 ml). The mixture was stirred at room temperature for 72 h and the crude extracted with DCM. The product was isolated via Kieslgel chromatography.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:10])[CH2:8][CH2:7][CH:6]([NH2:9])[CH2:5][CH2:4]1.[OH-].[Na+].[CH:13](Cl)(Cl)Cl.C(Cl)Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:2][C:3]1([F:10])[CH2:8][CH2:7][CH:6]([N+:9]#[C-:13])[CH2:5][CH2:4]1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.FC1(CCC(CC1)N)F
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
40 mg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the crude extracted with DCM
CUSTOM
Type
CUSTOM
Details
The product was isolated via Kieslgel chromatography

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
FC1(CCC(CC1)[N+]#[C-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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